Hydron;propanedioate
COOHCH2COOH
C3H4O4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
COOHCH2COOH
C3H4O4
Molecular Weight
InChI
InChI Key
SMILES
Solubility
763000 mg/L (at 25 °C)
7.33 M
In water, 6.23X10+5 mg/L at 25 °C
In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method)
One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine
763.0 mg/mL
Solubility in water, g/100ml at 20 °C: 7.3
Synonyms
Canonical SMILES
Description
Hydron;propanedioate, commonly referred to as diethyl malonate, is a diester of malonic acid with the chemical formula . It is characterized by two ethoxy groups attached to the carboxyl functional groups of malonic acid. This compound is widely recognized for its role in organic synthesis, particularly in the preparation of various carbon skeletons due to its ability to undergo alkylation reactions. Diethyl malonate is a colorless liquid with a fruity odor and is miscible with water and organic solvents, making it versatile in laboratory applications.
- Alkylation Reactions: The acidic protons on the methylene group adjacent to the carbonyls allow for the formation of enolates, which can react with alkyl halides to form substituted products through nucleophilic substitution (S_N2 reactions) .
- Knoevenagel Condensation: Diethyl malonate can react with aldehydes or ketones under basic conditions to form α,β-unsaturated carbonyl compounds. This reaction involves deprotonation of the methylene hydrogen, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone .
- Decarboxylation: Upon hydrolysis and subsequent heating, diethyl malonate can lose carbon dioxide to yield methyl ketones, which are valuable intermediates in organic synthesis .
Diethyl malonate exhibits interesting biological properties. It has been studied for its potential as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle. By binding to the active site without undergoing reaction, it can inhibit cellular respiration processes . Additionally, derivatives of diethyl malonate have shown antimicrobial activity and have been investigated for their potential use in pharmaceuticals.
The synthesis of diethyl malonate typically involves:
- Esterification: Malonic acid is reacted with ethanol in the presence of an acid catalyst, leading to the formation of diethyl malonate and water.
- Industrial Production: Diethyl malonate can also be produced via hydrolysis of dimethyl malonate or through fermentation processes involving glucose .
- Malonic Ester Synthesis: A well-known method involves alkylating a sodium salt of diethyl malonate with an alkyl halide, followed by hydrolysis and decarboxylation to yield various α-alkylated carboxylic acids .
Diethyl malonate is utilized in various applications:
- Synthesis of Pharmaceuticals: It serves as a building block for synthesizing various drugs and biologically active compounds.
- Agricultural Chemicals: Its derivatives are used in the formulation of pesticides and herbicides.
- Flavoring Agents: Due to its fruity aroma, it is employed in food flavoring and fragrance industries.
- Dyes and Pigments: Diethyl malonate is also used in synthesizing dyes and pigments due to its reactive functional groups.
Studies have shown that diethyl malonate interacts with several biological molecules:
- Enzyme Inhibition: As mentioned earlier, it inhibits succinate dehydrogenase, which has implications for understanding metabolic pathways and developing therapeutic agents .
- Reactivity with Nucleophiles: The compound readily reacts with nucleophiles due to its electrophilic carbonyl groups, making it a useful reagent in organic synthesis.
Diethyl malonate belongs to a class of compounds known as malonates. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Malonic Acid | Diprotic acid; serves as a precursor for various syntheses. | |
| Diethyl Malonate | Used extensively in organic synthesis; more reactive than malonic acid itself. | |
| Ethyl Hydrogen Malonate | Contains one acidic hydrogen; used in specific acylation reactions. | |
| Dimethyl Malonate | Similar reactivity but less commonly used than diethyl analog. |
Diethyl malonate stands out due to its higher reactivity compared to its parent carboxylic acid (malonic acid) and its utility as a versatile intermediate in organic synthesis.
Physical Description
PelletsLargeCrystals
Solid
WHITE CRYSTALS.
Color/Form
Crystalline powder
Colorless hygroscopic solid which sublimes in vacuum
Boiling Point
Decomposes above 140 °C
Density
1.6 g/cm³
LogP
-0.81 (LogP)
log Kow = -0.81
-0.81
-0.91/-0.18 (calculated)
Melting Point
135 dec °C
135-137 °C
135°C
UNII
Related CAS
19455-76-6 (mono-calcium salt)
23549-97-5 (hydrochloride salt)
2757-18-8 (di-thallium salt)
926-71-6 (potassium salt)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 6 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 269 of 275 companies with hazard statement code(s):;
H302 (82.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (48.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (78.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Therapeutic Uses
Vapor Pressure
2.7X10-6 mm Hg at 23 °C
Pictograms


Corrosive;Irritant








